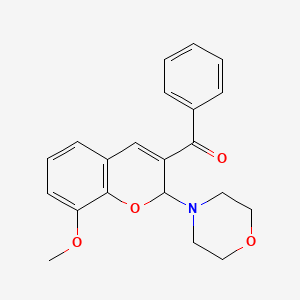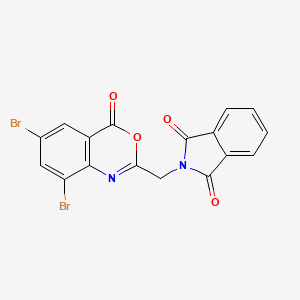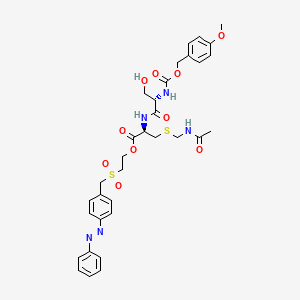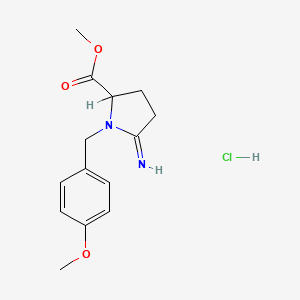
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with an imino group and a p-methoxybenzyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride typically involves a multi-step process. One common method includes the condensation of p-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrrolidine derivative under controlled conditions to yield the desired product. The final step involves the esterification of the carboxylic acid group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The p-methoxybenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The p-methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share similar structural features and are used in anticancer drug discovery.
Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Pyrazole Derivatives: These compounds are known for their wide range of physiological and pharmacological activities.
Uniqueness
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
102584-40-7 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
methyl 5-imino-1-[(4-methoxyphenyl)methyl]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-18-11-5-3-10(4-6-11)9-16-12(14(17)19-2)7-8-13(16)15;/h3-6,12,15H,7-9H2,1-2H3;1H |
InChI Key |
KOOYGGIYVOMPJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCC2=N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


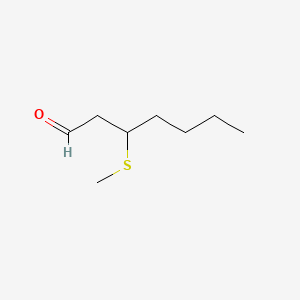
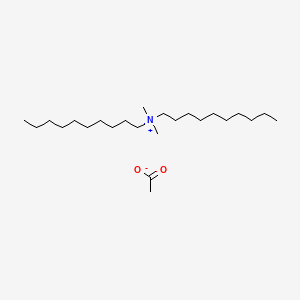
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)
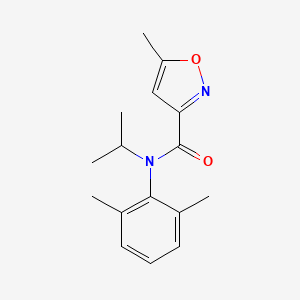

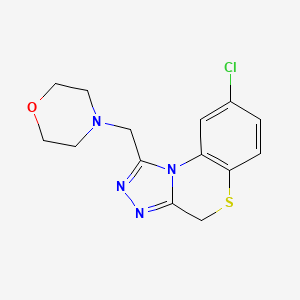
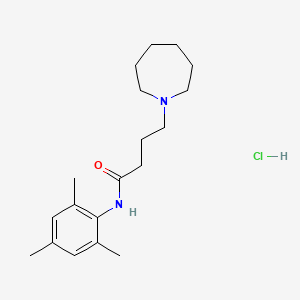
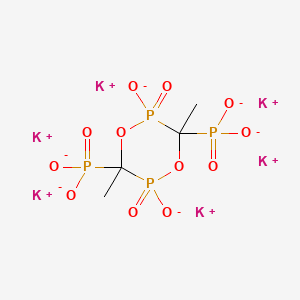
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
